

Literature review on the uses of 2,2,5,5-Tetramethylpiperazine dihydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,2,5,5-Tetramethylpiperazine dihydrochloride

Cat. No.: B1399123

[Get Quote](#)

An In-depth Technical Guide to the Tetramethyl-Substituted Piperidine and Piperazine Scaffolds: A Focused Review on 2,2,6,6-Tetramethylpiperidine and its Implications for Novel Derivatives

Introduction

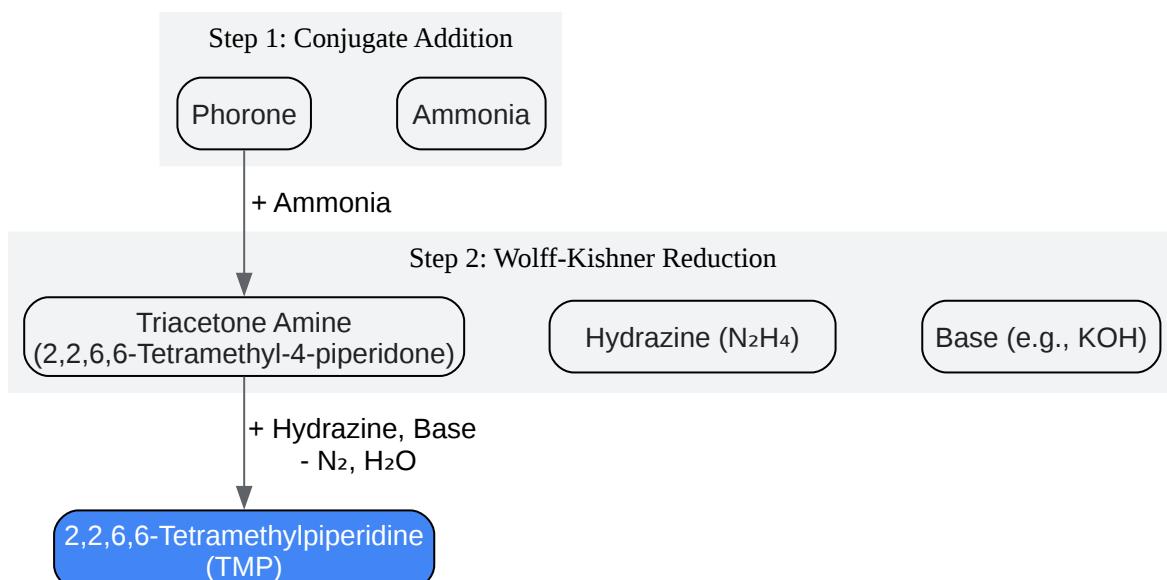
The piperidine and piperazine heterocycles are cornerstones of modern medicinal and process chemistry. Their saturated, six-membered ring structures offer a versatile three-dimensional scaffold that is present in a vast array of natural products and synthetic pharmaceuticals.[\[1\]](#)[\[2\]](#) While the user's query focuses on the specific, yet sparsely documented, **2,2,5,5-Tetramethylpiperazine dihydrochloride**, a comprehensive review of available scientific literature reveals a significant lack of published data regarding its synthesis, properties, or applications.

In the spirit of providing a valuable and scientifically grounded technical guide for researchers, this document will instead focus on the extensively studied and structurally related compound, 2,2,6,6-Tetramethylpiperidine (TMP). By examining the synthesis, reactivity, and applications of this archetypal sterically hindered amine, we can establish a foundational understanding that informs potential research into less-common isomers like 2,2,5,5-tetramethylpiperazine. This guide will also explore the broader significance of the piperazine core, a privileged scaffold in drug discovery, to provide a complete context for professionals in the field.

As a senior application scientist, the goal is not merely to present data, but to explain the causality behind experimental choices, providing a robust framework for practical application and future research endeavors.

Part 1: The Archetype of Steric Hindrance: 2,2,6,6-Tetramethylpiperidine (TMP)

2,2,6,6-Tetramethylpiperidine (TMP) is a colorless liquid organic base whose utility stems directly from its unique structure.^[3] The four methyl groups flanking the nitrogen atom create significant steric bulk, which is the defining feature governing its chemical behavior.



Physicochemical Properties

The properties of TMP are well-characterized and essential for understanding its role in synthesis. The steric hindrance dramatically reduces the nitrogen's nucleophilicity while only moderately affecting its basicity.^{[3][4]}

Property	Value	Source
Molecular Formula	C ₉ H ₁₉ N	[5]
Molar Mass	141.254 g/mol	[5]
Appearance	Colorless to light yellow liquid	[4]
Boiling Point	152 °C (306 °F; 425 K)	[3] [5]
Melting Point	-59 °C (-74 °F; 214 K)	[3]
Density	0.83 g/mL at 20 °C	[4]
pKa of Conjugate Acid	11.07 (in water at 25 °C)	[4] [5]
Solubility	Slightly soluble in water; soluble in organic solvents like ethanol, ether.	[3]

Synthesis of 2,2,6,6-Tetramethylpiperidine

Multiple synthetic routes to TMP have been reported. A classical and effective method begins with the conjugate addition of ammonia to phorone (diisopropylidene acetone), which forms triacetone amine. This intermediate is then subjected to a Wolff-Kishner reduction to yield the final TMP product.[5]

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 4. grokipedia.com [grokipedia.com]
- 5. 2,2,6,6-Tetramethylpiperidine - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Literature review on the uses of 2,2,5,5-Tetramethylpiperazine dihydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1399123#literature-review-on-the-uses-of-2-2-5-5-tetramethylpiperazine-dihydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com